7beta-Hydroxycholestanol

Description

Overview of Oxysterol Classification and Formation Pathways

Oxysterols can be broadly classified based on their formation pathway—either enzymatic or non-enzymatic—and the position of the oxidative modification on the cholesterol molecule. nih.govactamedica.org

Formation Pathways:

Enzymatic Formation: This process is highly regulated and involves specific cytochrome P450 (CYP) family enzymes. actamedica.orgscienceopen.com These enzymes typically introduce a hydroxyl group onto the side-chain of the cholesterol molecule, producing oxysterols like 24S-Hydroxycholesterol (formed by CYP46A1 in the brain) and 27-Hydroxycholesterol (formed by CYP27A1). actamedica.orgmdpi.com The enzymatic pathway is crucial for cholesterol homeostasis and the synthesis of essential molecules. actamedica.org

Non-enzymatic Formation (Autoxidation): This pathway is not regulated and occurs when cholesterol reacts with reactive oxygen species (ROS). actamedica.orgresearchgate.net Autoxidation often results in modifications to the sterol B-ring, leading to the formation of 7-oxygenated derivatives. actamedica.orgfrontiersin.org The primary products of cholesterol autoxidation include 7beta-Hydroxycholestanol and 7-Ketocholesterol (B24107). actamedica.orgnih.gov

Classification: Oxysterols are categorized as primary or secondary. Primary oxysterols are synthesized directly from cholesterol, including those with modifications on the side-chain (e.g., 27-Hydroxycholesterol) or the sterol ring (e.g., 7alpha-Hydroxycholesterol and this compound). nih.govencyclopedia.pub Secondary oxysterols are derived from these primary forms. nih.govencyclopedia.pub

This compound is distinguished by a hydroxyl group at the C7 position in the beta orientation. drugbank.com It is primarily generated through the non-enzymatic autoxidation of cholesterol, making its presence a potential indicator of oxidative stress. actamedica.orgahajournals.org While its epimer, 7alpha-Hydroxycholesterol, is a key enzymatic product in the primary bile acid synthesis pathway via the enzyme CYP7A1, this compound arises predominantly from unregulated oxidative processes. actamedica.orgnih.gov

Table 1: Classification and Formation of Key Oxysterols

| Oxysterol | Position of Oxidation | Primary Formation Pathway | Key Enzyme (if enzymatic) |

|---|---|---|---|

| This compound | C7 (beta) | Non-enzymatic (Autoxidation) | N/A |

| 7alpha-Hydroxycholestanol | C7 (alpha) | Enzymatic | CYP7A1 |

| 7-Ketocholesterol | C7 (keto) | Non-enzymatic (Autoxidation) | N/A |

| 24S-Hydroxycholesterol | C24 | Enzymatic | CYP46A1 |

| 27-Hydroxycholesterol | C27 | Enzymatic | CYP27A1 |

Physiological Context of this compound as a Cholesterol Metabolite

As a product of non-enzymatic cholesterol oxidation, this compound is often regarded as a biomarker for in vivo oxidative stress. actamedica.orgtargetmol.com Its levels in plasma and tissues can reflect the extent of free radical-mediated damage. ahajournals.orgresearchgate.net

Research has identified elevated levels of this compound in various conditions associated with increased oxidative stress. For instance, studies have reported higher concentrations of this oxysterol in the plasma of hemodialysis patients compared to healthy controls, suggesting a state of heightened oxidative stress in these individuals. nih.gov Similarly, increased levels have been observed in patients with a high risk for cardiovascular disease. ahajournals.org

Recent studies have also explored the role of this compound in neurodegenerative diseases. Elevated levels have been found in the plasma, cerebrospinal fluid, and brain tissues of patients with Alzheimer's disease. wiley.commdpi.com One study demonstrated that direct injection of this compound into the hippocampus of mice induced neuroinflammation, characterized by the activation of astrocytes and microglial cells and an increase in pro-inflammatory cytokines. wiley.com Furthermore, research in patients with sarcopenia (age-related muscle loss) found significantly higher plasma levels of this compound compared to non-sarcopenic individuals, linking it to the oxidative stress component of this condition. gumed.edu.plresearchgate.net

While primarily formed non-enzymatically, this compound can be metabolized by certain enzymes. For example, it can be converted to 7-Ketocholesterol by the enzyme 11beta-hydroxysteroid dehydrogenase type 2 (11β-HSD2). aston.ac.uk This interplay indicates its integration into broader metabolic pathways beyond its initial formation.

Table 2: Selected Research Findings on this compound

| Study Area | Finding | Implication |

|---|---|---|

| Cardiovascular Disease | Higher plasma concentrations of this compound were found in a population at high risk for cardiovascular disease. ahajournals.org | May serve as a marker for increased in vivo lipid peroxidation and cardiovascular risk. ahajournals.org |

| Alzheimer's Disease | Levels of this compound are elevated in the hair of Alzheimer's patients and correlate with clinical severity. wiley.com Direct injection into the mouse hippocampus induced neuroinflammation. wiley.com | Suggests a pathologically relevant role as a peripheral biomarker and potential contributor to neuroinflammatory processes. wiley.com |

| Sarcopenia | Plasma levels of this compound were significantly higher in sarcopenic patients compared to non-sarcopenic controls. gumed.edu.pl | Supports the hypothesis that oxidative stress, indicated by this oxysterol, contributes to skeletal muscle atrophy. researchgate.net |

| Renal Disease | Hemodialysis patients exhibit higher levels of this compound compared to healthy controls. nih.gov | Indicates a state of significant oxidative stress in patients with end-stage renal disease. nih.gov |

Historical Perspective on this compound Research

The study of oxysterols dates back to the early 20th century, with initial discoveries focusing on non-enzymatically formed products of cholesterol oxidation. uzh.ch It wasn't until about 50 years later that enzymatically derived oxysterols, which are primarily side-chain oxygenated, were discovered and characterized. uzh.ch For a long time, oxysterols were considered merely as inactive metabolic intermediates or products of cholesterol degradation. portlandpress.comuzh.ch

The appreciation for oxysterols as bioactive molecules with specific functions grew significantly in the latter half of the 20th century and into the 21st. The research of scientists like Ingemar Björkhem over five decades has been pivotal in understanding the role of various oxysterols in health and disease, particularly in the context of cholesterol homeostasis in the brain. ki.se

Initially, research on 7-oxygenated sterols often focused on 7alpha-Hydroxycholesterol due to its clear role as an intermediate in the classic bile acid synthesis pathway. nih.gov The endogenous nature and potential biological relevance of its epimer, this compound, gained more definitive evidence through studies of metabolic disorders. For example, convincing evidence for the endogenous formation of this compound came from the analysis of plasma from individuals with Niemann-Pick disease type C, a lipid storage disorder, where its levels were found to be elevated. scienceopen.com This demonstrated that its formation was a relevant in vivo process and not just an artifact of sample handling or food processing. ahajournals.org Over the past few decades, research has increasingly focused on this compound as a specific marker for non-enzymatic oxidative stress, linking it to a range of pathologies from atherosclerosis to neurodegeneration. nih.govahajournals.orgnih.gov

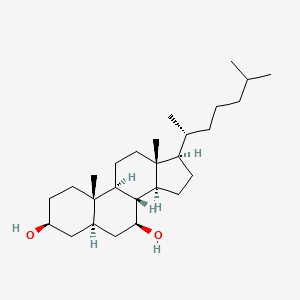

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H48O2 |

|---|---|

Molecular Weight |

404.7 g/mol |

IUPAC Name |

(3S,5R,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-25,28-29H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 |

InChI Key |

APYVEUGLZHAHDJ-XZPSAQQASA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

3,7-dihydroxy-5-cholestane 3,7-dihydroxycholestane 5alpha-cholestane-3beta,7beta-diol 5beta-cholestane-3alpha,7alpha-diol dihydroxycoprostane dihydroxycoprostane, (3alpha,5alpha,7alpha)-isomer dihydroxycoprostane, (3beta,5alpha,7alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 7beta Hydroxycholestanol

Endogenous Formation from Cholesterol

7beta-hydroxycholesterol (B24108), also known as (3beta,7beta)-cholest-5-ene-3,7-diol, is an oxysterol that can be formed endogenously from cholesterol through both enzymatic and non-enzymatic routes. biomol.com

Enzymatic Hydroxylation Mechanisms (e.g., via CYP27A1)

The direct enzymatic hydroxylation of cholesterol to 7beta-hydroxycholesterol is not considered a primary metabolic pathway. While cytochrome P450 (P450) enzymes are critical for cholesterol metabolism, their major role in ring hydroxylation is typically at the 7α-position. For instance, cholesterol 7α-hydroxylase (CYP7A1) catalyzes the first and rate-limiting step in the classic pathway of bile acid synthesis by converting cholesterol into 7α-hydroxycholesterol. diva-portal.orgnih.gov

Other P450 enzymes, such as CYP27A1, are ubiquitously expressed mitochondrial enzymes that hydroxylate the cholesterol side chain to form 27-hydroxycholesterol, initiating the acidic pathway of bile acid synthesis. mdpi.comresearchgate.net While CYP27A1 can metabolize various sterols, including the conversion of 7α-hydroxycholesterol to 7α,27-dihydroxycholesterol, a direct role in converting cholesterol to 7beta-hydroxycholesterol has not been established. mdpi.comnih.gov The primary enzymatic route to 7beta-hydroxycholesterol does not start with direct hydroxylation but rather with the reduction of an intermediate, 7-ketocholesterol (B24107).

Non-Enzymatic Oxidation Pathways of Cholesterol

The principal pathway for the formation of 7beta-hydroxycholesterol is through the non-enzymatic autoxidation of cholesterol. researchgate.netahajournals.org This process is initiated by the attack of reactive oxygen species (ROS) on the cholesterol molecule. mdpi.com The C7 position of the cholesterol ring is particularly susceptible to free radical oxidation. researchgate.net

The reaction proceeds as follows:

ROS attacks the C7 carbon of cholesterol, leading to the formation of unstable 7α- and 7β-hydroperoxyl-cholesterol intermediates. mdpi.com

These hydroperoxides subsequently resolve to form a mixture of more stable oxysterols: 7α-hydroxycholesterol, 7beta-hydroxycholesterol, and 7-ketocholesterol. mdpi.comdoi.org

Due to its formation under conditions of oxidative stress, 7beta-hydroxycholesterol is considered a potential marker for in vivo lipid peroxidation. ahajournals.orgahajournals.org

Interconversion with 7-Ketocholesterol

A crucial aspect of 7beta-hydroxycholesterol metabolism is its dynamic interconversion with 7-ketocholesterol. This process is tightly regulated by specific enzymes, influencing the local balance between these two oxysterols. ed.ac.uk

Role of Hydroxysteroid Dehydrogenases (e.g., 11β-HSD1, 11β-HSD2)

The interconversion of 7-ketocholesterol and 7beta-hydroxycholesterol is catalyzed by isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD). researchgate.netnih.gov

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) primarily functions as a reductase in intact cells. It catalyzes the stereospecific reduction of the 7-keto group of 7-ketocholesterol to a 7β-hydroxyl group, yielding 7beta-hydroxycholesterol. nih.govnih.govuniprot.org This reaction requires the cofactor NADPH. uniprot.orgplos.org

11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the reverse reaction, oxidizing 7beta-hydroxycholesterol back to 7-ketocholesterol. mdpi.comresearchgate.net

This enzymatic activity has been demonstrated in various tissues, including the arterial wall and liver, suggesting a role in modulating local oxysterol concentrations and their subsequent biological effects. ed.ac.uknih.gov The interconversion also applies to side-chain hydroxylated derivatives, such as the conversion of 7-keto,25-hydroxycholesterol (B127956) to 7β,25-dihydroxycholesterol by 11β-HSD1. researchgate.net

| Enzyme | Reaction Catalyzed | Cofactor | Primary Location |

|---|---|---|---|

| 11β-HSD1 | 7-Ketocholesterol → 7β-Hydroxycholesterol | NADPH | Endoplasmic Reticulum plos.org |

| 11β-HSD2 | 7β-Hydroxycholesterol → 7-Ketocholesterol | NAD+ | Endoplasmic Reticulum researchgate.net |

Subcellular Localization of 7beta-Hydroxycholestanol Biosynthesis

The biosynthesis of this compound is localized to specific cellular compartments where the necessary enzymes reside.

Endoplasmic Reticulum (ER): The key enzymes responsible for the enzymatic interconversion of 7-ketocholesterol and 7beta-hydroxycholesterol, 11β-HSD1 and 11β-HSD2, are located in the membrane of the ER. plos.orgscielo.br The cofactor-regenerating enzyme for 11β-HSD1, hexose-6-phosphate dehydrogenase (H6PDH), is also colocalized to the ER lumen, ensuring a ready supply of NADPH for the reduction of 7-ketocholesterol. plos.org

Mitochondria: While not directly forming 7beta-hydroxycholesterol from cholesterol, enzymes involved in the broader metabolism of oxysterols, such as CYP27A1, are found in the mitochondria. mdpi.comscielo.br

Cytoplasm/Membranes: The non-enzymatic formation of 7beta-hydroxycholesterol occurs wherever cholesterol is present and exposed to reactive oxygen species, such as within cellular membranes and in lipoproteins. scientificlabs.ie

Regulation of this compound Biosynthesis

The production of 7beta-hydroxycholesterol is regulated by several factors, primarily related to substrate availability and enzyme activity.

Oxidative Stress: The non-enzymatic pathway is directly dependent on the level of cellular oxidative stress. Increased production of ROS leads to a higher rate of cholesterol autoxidation and, consequently, increased formation of 7beta-hydroxycholesterol and 7-ketocholesterol. mdpi.com

Enzyme Expression and Activity: The balance between 7beta-hydroxycholesterol and 7-ketocholesterol is controlled by the relative activities of 11β-HSD1 and 11β-HSD2. ed.ac.uk

Cofactor Availability: The reductase activity of 11β-HSD1 is critically dependent on the availability of NADPH, which is supplied by H6PDH within the ER. plos.org The presence of H6PDH shifts the reaction equilibrium of 11β-HSD1 strongly toward reduction, favoring the formation of 7beta-hydroxycholesterol from 7-ketocholesterol in intact cells. nih.govplos.org

Feedback Inhibition: Oxysterols can regulate cholesterol-metabolizing enzymes. For example, 7beta-hydroxycholesterol has been shown to act as a competitive inhibitor of cholesterol 7α-hydroxylase (CYP7A1), suggesting a potential feedback mechanism where it may influence the primary bile acid synthesis pathway. nih.gov

Metabolic Fates and Downstream Products of 7beta Hydroxycholestanol

Integration into Bile Acid Synthesis Pathways

7beta-Hydroxycholestanol is a substrate in the intricate network of bile acid biosynthesis, particularly feeding into what is known as the alternative or "acidic" pathway. This pathway is distinct from the classical or "neutral" pathway, which is initiated by cholesterol 7alpha-hydroxylase (CYP7A1).

Alternative (Acidic) Pathway Initiation and Intermediates

The alternative pathway of bile acid synthesis can be initiated by the oxidation of cholesterol at various positions on the sterol nucleus or side chain. A notable route involves the formation of 7beta-hydroxycholesterol (B24108), which can arise from the reduction of 7-ketocholesterol (B24107) by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This positions this compound as a key intermediate in a pathway that bypasses the initial 7alpha-hydroxylation of cholesterol.

Once formed, this compound enters a cascade of enzymatic modifications. A significant downstream metabolite identified is 3β,7β-dihydroxychol-5-enoic acid (3β,7β-diH-Δ⁵-BA), a C24 bile acid. biorxiv.org Further metabolism can lead to the formation of 3β,7β-dihydroxycholanoic acid (3β,7β-diHCA). nih.govbiorxiv.org These intermediates underscore a unique metabolic route for bile acid synthesis originating from this compound.

| Intermediate | Description | Reference |

| 7-Ketocholesterol | Precursor to 7beta-hydroxycholesterol via reduction by 11β-HSD1. | nih.gov |

| 3β,7β-dihydroxychol-5-enoic acid (3β,7β-diH-Δ⁵-BA) | A C24 bile acid intermediate formed from this compound. | biorxiv.org |

| 3β,7β-dihydroxycholanoic acid (3β,7β-diHCA) | A downstream metabolite in the alternative pathway involving this compound. | nih.govbiorxiv.org |

Role of CYP7B1 in Further Hydroxylation (e.g., of 25-hydroxycholesterol)

The enzyme oxysterol 7alpha-hydroxylase (CYP7B1) is a pivotal player in the alternative bile acid synthesis pathway. It is responsible for the 7alpha-hydroxylation of various oxysterols, including 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol. nih.govsemanticscholar.orgnih.gov This enzymatic step is crucial for rendering these molecules more water-soluble and directing them towards bile acid production.

While CYP7B1's primary recognized function is 7alpha-hydroxylation, it is part of the broader pathway into which metabolites of this compound are channeled. The formation of 7alpha-hydroxy derivatives of other oxysterols by CYP7B1 represents a key convergence point in the alternative pathway, ensuring the efficient conversion of a range of cholesterol oxidation products into bile acids. nih.govnih.gov The activity of CYP7B1 is essential for the progression of the acidic pathway, ultimately leading to the synthesis of chenodeoxycholic acid. biorxiv.org

| Enzyme | Substrates | Product Example | Pathway | Reference |

| CYP7B1 (Oxysterol 7alpha-hydroxylase) | 25-hydroxycholesterol, 27-hydroxycholesterol | 7alpha,25-dihydroxycholesterol | Alternative (Acidic) Bile Acid Synthesis | nih.govsemanticscholar.orgnih.govresearchgate.net |

Conversion to Specific Bile Acid Precursors

The metabolic transformation of this compound ultimately yields specific precursors for the synthesis of mature bile acids. A key product is 3β,7β-dihydroxycholanoic acid. nih.gov This C24 bile acid is a direct downstream metabolite and serves as a precursor for further modifications within the bile acid pool. The identification of this compound in serum highlights its formation through the metabolic processing of 7beta-hydroxylated sterols. nih.gov

Conjugation and Elimination Mechanisms

For bile acids and their precursors to be efficiently eliminated from the body, they undergo conjugation, a process that significantly increases their water solubility and facilitates their transport into bile and subsequent excretion.

The downstream metabolites of this compound, particularly 3β,7β-dihydroxycholanoic acid, are subject to specific conjugation reactions. Research has shown that in human urine, 3β,7β-dihydroxycholanoic acid is found conjugated with N-acetylglucosamine (GlcNAc). nih.govresearchgate.net This represents a significant pathway for the elimination of this particular 7beta-hydroxylated bile acid.

Furthermore, evidence suggests the existence of double conjugates. In certain metabolic conditions, 3β,7β-dihydroxychol-5-enoic acid has been identified in urine conjugated with both N-acetylglucosamine at the 7β-position and with a sulfate (B86663) group at the 3β-position. biorxiv.org While the primary bile acids are typically conjugated with the amino acids glycine (B1666218) or taurine, the metabolites of this compound appear to utilize alternative conjugation pathways for their elimination. wikipedia.orgnih.govmdpi.com Sulfation is a recognized mechanism for the detoxification and elimination of certain sterols, and it appears to play a role in the clearance of 7beta-hydroxylated compounds. nih.gov

| Metabolite | Conjugate | Biological Fluid | Reference |

| 3β,7β-dihydroxycholanoic acid | N-acetylglucosaminide | Urine | nih.govresearchgate.net |

| 3β,7β-dihydroxychol-5-enoic acid | N-acetylglucosamine and Sulfate (double conjugate) | Urine | biorxiv.org |

Biological Roles and Cellular Mechanisms of 7beta Hydroxycholestanol

Modulation of Nuclear Receptors and Transcription Factors

Nuclear receptors are critical ligand-activated transcription factors that regulate a vast array of physiological processes. 7beta-Hydroxycholestanol interacts with these pathways, primarily through indirect mechanisms, influencing the expression of genes central to lipid metabolism.

The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. They are activated by specific oxysterols, which serve as their natural ligands. frontiersin.orgmdpi.com Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby controlling their transcription. mdpi.comsemanticscholar.org Key LXR target genes include those involved in reverse cholesterol transport, such as ABCA1 and ABCG1. semanticscholar.orgnih.gov

While the LXR pathway is a primary sensor for cellular cholesterol levels, the activation potential varies significantly among different oxysterols. Research has identified side-chain oxysterols, such as 24(S)-hydroxycholesterol, 22(R)-hydroxycholesterol, and 24(S),25-epoxycholesterol, as potent, high-affinity endogenous ligands for both LXRα and LXRβ. nih.govnih.gov In contrast, studies have demonstrated that this compound, which is hydroxylated on the B-ring of the sterol, is a poor ligand for both LXRα and LXRβ and exhibits weak transcriptional activity. nih.gov Therefore, it is not considered a primary physiological activator of the LXR signaling pathway.

The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, where it plays a central role in regulating bile acid, lipid, and glucose metabolism. caldic.comaginganddisease.orgnih.gov The primary endogenous ligands for FXR are bile acids, such as chenodeoxycholic acid (CDCA). caldic.comaginganddisease.org The interaction of this compound with the FXR pathway is indirect and part of a broader feedback loop controlling cholesterol catabolism.

The established mechanism proceeds as follows:

High concentrations of bile acids lead to the activation of FXR in the liver and intestine. caldic.comaginganddisease.org

Activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. caldic.commdpi.commdpi.com

SHP, in turn, acts as a repressor of other nuclear receptors, notably Liver Receptor Homolog-1 (LRH-1). mdpi.com

This repression by SHP inhibits the transcription of the CYP7A1 gene, which encodes for cholesterol 7alpha-hydroxylase. caldic.commdpi.com This enzyme catalyzes the rate-limiting step in the classic pathway of bile acid synthesis, converting cholesterol into 7alpha-hydroxycholesterol. caldic.com

Liver X Receptor (LXR) Activation

Influence on Cellular Cholesterol Homeostasis and Lipid Transport

This compound significantly affects the intricate machinery that maintains cellular cholesterol balance, primarily by influencing the function of key transport proteins and interacting with pathways that sense sterol levels.

ATP-binding cassette (ABC) transporters are a family of membrane proteins crucial for trafficking lipids across cellular membranes. ABCA1 and ABCG1 are particularly important for reverse cholesterol transport, the process of moving excess cholesterol from peripheral tissues back to the liver for excretion. mdpi.com

The expression of both ABCA1 and ABCG1 is positively regulated by the LXR pathway. nih.govmdpi.comgenecards.org Activation of LXR by its ligands leads to increased transcription of these transporters, promoting the efflux of cholesterol and certain oxysterols from the cell. nih.govmdpi.com

Research has specifically identified this compound as a substrate for the ABCG1 transporter. genecards.orgnih.gov ABCG1 mediates the efflux of this cytotoxic oxysterol, thereby protecting cells from its harmful effects. nih.govnih.gov Studies using HeLa cells engineered to express ABCG1 showed a reduced uptake of this compound, indicating an active export mechanism. nih.gov This transport is coupled to ATP hydrolysis and is a key function of ABCG1 in cellular detoxification. genecards.org

| Transporter | Interaction with this compound | Regulatory Influence | Reference |

|---|---|---|---|

| ABCG1 | Directly transports (effluxes) this compound out of the cell. | Expression is upregulated by LXR activation, which is stimulated by other oxysterols. | genecards.orgnih.gov |

| ABCA1 | No direct transport of this compound specified, but works with ABCG1 in overall cholesterol efflux. | Expression is upregulated by LXR activation. | nih.govmdpi.com |

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulatory system for cholesterol and fatty acid synthesis. The key player, SREBP-2, controls the expression of genes involved in cholesterol biosynthesis and uptake. nih.govsemanticscholar.org The activity of SREBP-2 is tightly regulated by cellular sterol levels through its interaction with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig) proteins in the endoplasmic reticulum. nih.govsemanticscholar.org

Specific side-chain oxysterols, most notably 25-hydroxycholesterol (B127956) (25-HC), are potent suppressors of the SREBP-2 pathway. nih.govsemanticscholar.org These oxysterols bind directly to Insig proteins, stabilizing the SREBP-2/SCAP/Insig complex and preventing the transport of SREBP-2 to the Golgi for its proteolytic activation. nih.gov In contrast, studies have shown that 7alpha-hydroxycholesterol, a ring-hydroxylated sterol, has minimal impact on SREBP-2 processing. nih.gov While the direct effect of this compound on the SREBP-2/Insig mechanism is not as extensively documented as that of side-chain oxysterols, the existing evidence suggests that the primary regulatory action on this pathway is mediated by oxysterols hydroxylated on the side chain rather than the sterol ring. nih.govnih.gov

Regulation of ATP-Binding Cassette (ABC) Transporters (e.g., ABCA1, ABCG1)

Effects on Cellular Signaling Pathways

This compound is known to be a cytotoxic agent that can trigger programmed cell death and inflammatory responses through the modulation of several intracellular signaling pathways.

One of the most well-documented effects is the induction of apoptosis. In various cell types, including human U937 monocytic cells, this compound triggers the mitochondrial or intrinsic pathway of apoptosis. researchgate.net This process is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of effector caspases like caspase-3 and -9, which execute the apoptotic program. nih.govresearchgate.net

Furthermore, this compound can activate inflammatory signaling. In THP-1 cells, it has been shown to induce the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8). This induction involves the activation of the MEK/ERK1/2 (mitogen-activated protein kinase kinase/extracellular signal-regulated kinase) signaling pathway. nih.gov

The compound also perturbs intracellular calcium (Ca²⁺) homeostasis. Studies have shown that it can induce oscillations in intracellular Ca²⁺ concentrations and lead to the depletion of thapsigargin-sensitive Ca²⁺ stores, indicating a disruption of endoplasmic reticulum calcium handling. In some contexts, such as in the mouse hippocampus, direct injection of this compound has been found to activate glial cells and increase the levels of pro-inflammatory cytokines, including TNF-alpha, IL-1β, and IL-6. caldic.com

| Pathway | Effect | Outcome | Cellular Context | Reference |

|---|---|---|---|---|

| Mitochondrial Apoptosis Pathway | Induces loss of mitochondrial membrane potential, cytochrome c release, and caspase activation. | Programmed cell death (Apoptosis). | Human monocytic cells (U937), human colon cancer cells (Caco-2). | nih.govresearchgate.net |

| MEK/ERK1/2 Pathway | Activates the kinase cascade. | Induction of IL-8 secretion. | Human monocytic cells (THP-1). | nih.gov |

| Calcium Signaling | Induces intracellular Ca²⁺ oscillations and depletion of ER stores. | Perturbation of calcium homeostasis. | Not specified. | |

| Inflammatory Cytokine Production | Increases expression of TNF-alpha, IL-1β, IL-6. | Neuroinflammation. | Mouse hippocampus. | caldic.com |

Activation of ERK1/2 Signaling

This compound has been shown to activate the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) signaling pathway in various cell types. In human aortic smooth muscle cells, the activation of ERK1/2, but not JNK, occurs within minutes of exposure to this compound. nih.gov This rapid activation precedes other cellular changes, such as calcium oscillations and ultrastructural alterations. nih.gov

In monocytic THP-1 cells, this compound-induced Interleukin-8 (IL-8) secretion is dependent on a signaling cascade that involves the activation of the MEK/ERK1/2 pathway. nih.govscielo.br This activation is triggered by an influx of calcium and leads to the subsequent activation of the transcription factor AP-1 (c-fos), which is crucial for IL-8 gene expression. nih.govresearchgate.net The central role of the ERK1/2 pathway in oxysterol-induced inflammation has been demonstrated in several studies. researchgate.net

Modulation of Akt/PKB Pathway

The Akt/Protein Kinase B (PKB) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is also modulated by certain oxysterols. thermofisher.commdpi.com While much of the research on oxysterol interaction with this pathway has focused on 7-ketocholesterol (B24107), which is known to inhibit the PDK1/Akt (PKB) signaling pathway, the specific modulatory effects of this compound on the Akt/PKB pathway are less defined in the available literature. scielo.br The Akt pathway is known to be activated by a variety of cell surface receptors, leading to the activation of phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation and activation of Akt. arvojournals.orgresearchgate.net Activated Akt can then phosphorylate a range of downstream targets to regulate diverse cellular processes. thermofisher.commdpi.com Further investigation is needed to fully elucidate the specific interactions between this compound and the components of the Akt/PKB signaling cascade.

Lysosomal Destabilization and Caspase-Independent Cell Death

A significant cellular effect of this compound is the induction of a caspase-independent cell death pathway associated with lysosomal destabilization. In human retinal pigment epithelial (ARPE-19) cells, exposure to this compound leads to decreased cell viability, loss of mitochondrial potential, and lysosomal destabilization without significant activation of caspase-3. nih.gov Although there is some slight caspase activation detected, the cell death mechanism is largely independent of caspase-3 and is characterized by the relocalization of cytochrome c and apoptosis-inducing factor (AIF). nih.gov The key role of lysosomal destabilization in this process is highlighted by the fact that cathepsin inhibitors can prevent cell death. nih.gov

Similarly, in human colon cancer cells (Caco-2), this compound alters lysosomal membrane integrity and induces apoptosis through mitochondrial membrane permeabilization. nih.gov In human natural killer (NK) cells, this compound induces both apoptosis and necrosis, which is preceded by a loss of lysosomal integrity. researchgate.net This early lysosomal permeabilization is a critical event in the cell death process induced by this oxysterol. researchgate.netdntb.gov.ua

Role in Cellular Stress Responses

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

This compound is a known inducer of oxidative stress and the production of reactive oxygen species (ROS). medchemexpress.com In human colon cancer cells, treatment with this compound leads to an enhanced production of ROS, which is linked to the induction of apoptosis. nih.gov This effect on ROS production is specific to this compound when compared to the closely related 7beta-hydroxysitosterol. nih.gov

In murine peritoneal macrophages, this compound was found to increase the cellular redox ratio (GSSG/GSH), indicating a state of oxidative stress. scispace.com This oxysterol-induced oxidative stress is considered a significant factor in the context of atherosclerosis. scispace.com The generation of ROS can be a consequence of mitochondrial dysfunction, a primary target of heat stress, which leads to an increase in electron leakage from the electron transport chain. mdpi.com The resulting ROS can then trigger other enzymatic systems, further amplifying oxidative stress. mdpi.com Studies with oxysterol mixtures have also confirmed their ability to induce ROS production and deplete glutathione (B108866) (GSH) in human red blood cells. karger.com

Cellular Inflammatory Responses (e.g., IL-8 secretion)

This compound is implicated in promoting inflammatory responses in various cell types, most notably through the secretion of the chemokine Interleukin-8 (IL-8). In human monocytic cell lines like U937 and THP-1, this compound stimulates the secretion of several chemokines, including IL-8. scielo.br This IL-8 secretion is directly linked to the activation of the MEK/ERK1/2 signaling pathway. nih.govscielo.br The process is also calcium-dependent, as calcium channel blockers have been shown to significantly reduce IL-8 secretion and its corresponding mRNA levels. nih.govresearchgate.net

While this compound consistently induces IL-8 in monocytic cells, its effect can vary in other cell types. For instance, one study reported that while 7α-hydroxycholesterol and 7-ketocholesterol enhanced IL-8 expression in monocytes/macrophages, this compound did not show the same effect in that particular study. plos.org However, other research has clearly demonstrated the capacity of this compound to induce IL-8 secretion. researchgate.netresearchgate.net

Pathophysiological Implications of 7beta Hydroxycholestanol Dysregulation in Research Models

Role in Neurodegenerative Disease Mechanisms (in vitro and animal models)

Beyond its role in CTX, 7beta-hydroxycholesterol (B24108) is increasingly recognized for its potential involvement in the mechanisms of various neurodegenerative diseases. nih.gov Elevated levels of this oxysterol have been observed in neurodegenerative conditions, where it is thought to contribute to the pathological processes. nih.govmdpi.com

In vitro studies have consistently demonstrated that 7beta-hydroxycholesterol is a potent inducer of oxidative stress in various cell types, including neural cells. nih.govchemsrc.com The brain, with its high oxygen consumption and lipid content, is particularly vulnerable to oxidative damage. mdpi.com

Exposure of neural cells to 7beta-hydroxycholestanol leads to an overproduction of reactive oxygen species (ROS). nih.gov This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular components such as lipids, proteins, and DNA. mdpi.com

A primary target of 7beta-hydroxycholesterol-induced oxidative stress is the mitochondrion. nih.gov Studies have shown that this oxysterol can cause a loss of mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. nih.gov This disruption of mitochondrial function impairs ATP production and can trigger the release of pro-apoptotic factors like cytochrome c, ultimately leading to cell death. nih.govscielo.br The induction of mitochondrial dysfunction and oxidative stress by 7beta-hydroxycholesterol is considered a potential contributor to the neurodegeneration seen in diseases like Alzheimer's and multiple sclerosis. mdpi.comresearchgate.net

Table 2: Effects of this compound on Neural Cells in vitro

| Cellular Process | Effect of this compound | Consequence |

|---|---|---|

| Reactive Oxygen Species (ROS) Production | Increased. nih.gov | Oxidative damage to cellular components. mdpi.com |

| Mitochondrial Membrane Potential | Decreased. nih.gov | Impaired mitochondrial function and ATP synthesis. mdpi.com |

| Cytochrome c Release | Induced. nih.gov | Activation of apoptotic pathways. scielo.br |

| Cell Viability | Reduced (induces apoptosis and necrosis). medchemexpress.com | Neuronal cell loss. |

The myelin sheath, a lipid-rich structure that insulates nerve fibers, is a potential target for the damaging effects of this compound. Demyelination is a hallmark of several neurodegenerative diseases, most notably multiple sclerosis. nih.gov

Pre-clinical research suggests a link between oxysterols and demyelination. The accumulation of cytotoxic oxysterols, including 7beta-hydroxycholesterol, is thought to contribute to the damage of oligodendrocytes, the cells responsible for producing and maintaining myelin in the central nervous system. researchgate.net The pro-oxidative and pro-inflammatory properties of this compound can create a hostile environment for these cells, potentially leading to their dysfunction and death, and consequently, the breakdown of the myelin sheath. medchemexpress.com While direct evidence from pre-clinical models specifically detailing the role of this compound in demyelination is still emerging, its known cytotoxic effects on neural cells provide a strong basis for its suspected involvement in this process. medchemexpress.com

Contributions to Oxidative Stress and Mitochondrial Dysfunction in Neural Cells

Contributions to Atherosclerosis Pathogenesis (in vitro and animal models)

This compound, an oxidized derivative of cholesterol, is implicated in the development and progression of atherosclerosis, a chronic inflammatory disease characterized by plaque formation within arteries. nih.govnih.gov This oxysterol is found in human atherosclerotic plaques, often at a much higher ratio relative to cholesterol than in normal tissues or plasma. nih.gov In vitro and animal studies have demonstrated that this compound can exert more potent effects than cholesterol itself, contributing to several key events in atherogenesis. nih.gov

The endothelium, a single layer of cells lining blood vessels, and macrophages, a type of white blood cell, are crucial players in the initiation and progression of atherosclerosis. nih.govfrontiersin.org this compound has been shown to exert significant cytotoxic effects on both cell types. scielo.br

In in vitro models using vascular cells, 7beta-hydroxycholesterol has been shown to induce cell death through both apoptosis and necrosis. scielo.br Treatment of endothelial cells with this oxysterol can lead to apoptosis, a form of programmed cell death. scielo.br Similarly, in monocytic cells and macrophages, this compound induces apoptotic cell death, which is a feature of human atherosclerotic lesions. nih.gov This cytotoxic effect is linked to the generation of reactive oxygen species (ROS) and the disruption of cellular iron metabolism. nih.gov Specifically, this compound increases the intracellular labile iron pool, leading to oxidative stress and lysosomal destabilization. nih.gov

| Cell Type | Model System | Observed Effect of this compound | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Monocytic Cells & Macrophages | In vitro (Human) | Induction of apoptosis, cytosolic accumulation of lipid droplets | Enlarges labile iron pool, increases ROS, induces ferritin, lysosomal destabilization | nih.gov |

| Vascular Endothelial Cells | In vitro (Human, Bovine) | Induction of apoptosis | Involvement of the mitochondrial pathway | scielo.br |

| Murine Peritoneal Macrophages | In vitro (Mouse) | Increased oxidative stress, decreased nitric oxide production | Decreased GSH, increased GSSG, altered redox ratio | scispace.com |

Foam cell formation, which involves the massive accumulation of lipids within macrophages in the artery wall, is a hallmark of early atherosclerotic lesions. scielo.bre-coretvasa.cz this compound directly contributes to this process. nih.gov In studies with monocytic cells, treatment with this compound leads to the cytosolic accumulation of lipid droplets, a key feature of foam cells. nih.gov This occurs alongside the induction of oxidative damage and abnormal cellular iron metabolism. nih.gov

The inflammatory component of atherosclerosis is critical to its progression. e-coretvasa.cz While 7-ketocholesterol (B24107) is a more extensively studied oxysterol in this context, inducing the expression of inflammatory cytokines like IL-6 and IL-8, the interplay between different oxysterols is crucial. nih.gov Mixtures of oxysterols, including this compound, have been shown in in vitro studies to have pro-apoptotic effects on macrophage cells, which can contribute to the inflammatory environment of the plaque. nih.gov The accumulation of these cytotoxic oxysterols can lead to the formation of a necrotic core in advanced atherosclerotic lesions. scielo.br

Mechanistically, the pro-atherosclerotic effects of this compound are tied to oxidative stress. nih.gov The compound induces the formation of reactive oxygen species (ROS), which can damage cellular components and promote inflammatory signaling. scielo.brnih.gov This oxidative injury, coupled with the disruption of iron metabolism, creates a cytotoxic environment that fosters both foam cell formation and cell death within the atherosclerotic plaque. nih.gov

| Process | Model System | Mechanistic Role of this compound | Key Findings | Reference |

|---|---|---|---|---|

| Foam Cell Formation | In vitro (Monocytic cells) | Induces cytosolic accumulation of lipid droplets | Linked to oxidative damage and abnormal iron metabolism | nih.gov |

| Vascular Inflammation | In vitro (Macrophages) | Contributes to a pro-apoptotic and cytotoxic environment | Mixtures of oxysterols, including 7beta-hCh, induce apoptosis | nih.gov |

| Oxidative Stress | In vitro (Monocytic cells) | Increases formation of reactive oxygen species (ROS) | Enlarges the intracellular labile iron pool, leading to oxidative injury | nih.gov |

Effects on Endothelial Cells and Macrophages

Hepatic Metabolism and Liver Disease Research (in animal models/cellular studies)

The liver is the central organ for cholesterol metabolism and detoxification. mdpi.com Research in animal and cellular models indicates that the liver plays a significant role in the metabolism of oxysterols like this compound. nih.gov Studies have shown that 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme abundant in the liver, is involved in the metabolism of 7-ketocholesterol (7KC). nih.gov

In rat and human cell models, 11beta-HSD1 stereo-specifically interconverts 7KC and this compound. nih.gov In intact rat hepatocytes and liver tissue slices, the enzyme primarily catalyzes the reduction of 7KC to this compound. nih.gov This was confirmed in in vivo studies where rats fed 7KC rapidly converted it to this compound in the liver. nih.gov Inhibition of 11beta-HSD1 led to an accumulation of 7KC in the liver, suggesting this enzyme is a key part of the metabolic pathway for dietary oxysterols. nih.gov This rapid hepatic metabolism may influence the systemic effects of ingested oxysterols. nih.gov While non-alcoholic fatty liver disease (NAFLD) is known to affect the expression and activity of other drug-metabolizing enzymes, the specific impact on this compound metabolism in diseased states requires further investigation. wjgnet.comresearchgate.net

Link to Metabolic Syndrome and Obesity (mechanistic studies in models)

Metabolic syndrome is a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia, which increase the risk of cardiovascular disease. mdpi.comnih.gov Emerging evidence from mechanistic studies suggests a link between oxysterols, including this compound, and the pathophysiology of metabolic syndrome and obesity. researchgate.netresearchgate.net

Obesity is characterized by a state of chronic low-grade inflammation and systemic oxidative stress, both of which can promote the formation of oxysterols. mdpi.comnih.gov Adipose tissue dysfunction is a key feature of obesity, and adipocyte cholesterol levels increase with fat cell hypertrophy. researchgate.net While direct mechanistic links for this compound are still being fully elucidated, studies in diet-induced and genetic models of obesity show alterations in oxysterol levels and their metabolic pathways in the liver, adipose tissue, and plasma. researchgate.net

Some studies have reported that plasma levels of this compound are elevated in individuals with an increased risk for cardiovascular disease and in female patients with metabolic syndrome. researchgate.net The accumulation of oxysterols in adipose tissue may contribute to the "adipose peroxidation" that instigates obesity-associated metabolic dysfunctions. researchgate.net The inflammatory environment in the expanding adipose tissue of obese individuals, characterized by an influx of pro-inflammatory macrophages, creates conditions ripe for lipid oxidation and oxysterol generation. nih.gov These oxysterols can then contribute to the cycle of inflammation and insulin resistance that defines metabolic syndrome. mdpi.comnih.gov

Advanced Analytical Methodologies for 7beta Hydroxycholestanol Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxysterol Profiling

Gas chromatography-mass spectrometry (GC-MS) has long been a reliable and powerful technique for the analysis of oxysterols, including 7beta-hydroxycholestanol. nih.gov This method provides excellent chromatographic resolution, which is crucial for distinguishing between isomeric forms. researchgate.net

A critical step in the GC-MS analysis of oxysterols is sample preparation, which typically involves alkaline hydrolysis to free esterified oxysterols, followed by extraction. researchgate.net To enhance volatility and thermal stability for gas chromatography, a derivatization step is necessary. researchgate.netchromatographyonline.com A widely used method is the conversion of hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov This is commonly achieved by reacting the extracted oxysterols with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with trimethylchlorosilane (TMCS), or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). researchgate.net

To achieve high sensitivity and selectivity, GC-MS is frequently operated in selected ion monitoring (SIM) mode. mdpi.comgcms.cz Instead of scanning the full mass spectrum, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. gcms.cz This targeted approach significantly improves the signal-to-noise ratio, enabling the detection of low-abundance compounds like this compound. mdpi.com For the TMS ether derivative of this compound, specific ions are monitored to differentiate it from other compounds. nih.govnih.gov For instance, the ion at m/z 456, which corresponds to a fragment of the derivatized molecule, has been used for quantification. nih.gov

Sample Preparation and Derivatization Strategies (e.g., TMS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a leading technique for this compound quantification due to its high sensitivity, specificity, and suitability for analyzing large numbers of samples efficiently. researchgate.nettechnologynetworks.comnih.gov

The successful separation of this compound from its isomers, particularly 7alpha-hydroxycholestanol, depends heavily on the optimization of liquid chromatography conditions. researchgate.net Reversed-phase chromatography, often with a C18 column, is commonly employed. nih.govmoravek.com The mobile phase typically consists of a gradient mixture of water and organic solvents like acetonitrile (B52724) or methanol. moravek.com Additives such as formic acid or ammonium (B1175870) acetate (B1210297) may be included to enhance ionization. longdom.orgchromatographyonline.com The precise control of the mobile phase composition, flow rate, and column temperature is critical for achieving optimal separation. technologynetworks.com

The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers exceptional selectivity and sensitivity. mdpi.comsciex.comwikipedia.org In this setup, the first quadrupole selects a specific precursor ion of the analyte, which is then fragmented in the second quadrupole (collision cell). The third quadrupole monitors a specific product ion from that fragmentation. mdpi.comwikipedia.org This precursor-to-product ion transition is highly specific to the target molecule, effectively minimizing interference from the complex biological matrix. mdpi.comlcms.cz For example, a common MRM transition for this compound is m/z 385.1 → 159.1. researchgate.net

Isotope dilution mass spectrometry is considered the gold standard for achieving the most accurate and precise quantification. nih.gov This method involves adding a known quantity of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., [2H7]-7beta-hydroxycholestanol), to the sample at the start of the preparation process. nih.gov This internal standard behaves almost identically to the natural analyte during extraction, purification, and analysis. nih.govrsc.org By measuring the ratio of the signal from the endogenous analyte to the isotope-labeled standard, any variations or losses during sample handling can be accurately corrected, enabling precise absolute quantification. nih.gov

Triple Quadrupole Mass Spectrometry (MRM Mode)

Application in Various Biological Matrices for Research Studies (e.g., cell cultures, animal tissues, plasma)

The quantification of this compound (7β-OHC) in diverse biological matrices is fundamental to understanding its role in various physiological and pathological processes. Advanced analytical techniques, primarily mass spectrometry-based methods, have been successfully applied to cell cultures, animal tissues, and plasma.

Cell Cultures: In vitro studies using cell cultures are essential for elucidating the specific cellular mechanisms involving 7β-OHC. For instance, research has investigated the effects of 7β-OHC on human monocytic (U937), hepatoma (HepG2), and lung cancer (NCI-H460) cell lines. nih.govtargetmol.com In U937 cells, treatment with 7β-OHC was shown to induce apoptosis, accompanied by a significant decrease in glutathione (B108866) levels. nih.gov Conversely, in HepG2 cells, the same compound induced necrosis without altering glutathione concentrations. nih.gov A method for quantifying cholesterol and various oxysterols, including 7β-OHC, was also developed for carp (B13450389) cell lines to explore their functions during viral infections. researchgate.net These studies often require highly sensitive methods to measure the concentration of 7β-OHC and its metabolites within the cells and the surrounding culture medium. researchgate.net

Animal Tissues: Animal models provide a bridge between in vitro findings and human pathophysiology. The quantification of 7β-OHC in animal tissues has been critical in neuroscience and metabolic research. Studies on triple-transgenic Alzheimer's disease model mice (3xTg-AD) revealed that serum levels of 7β-OHC increased with aging compared to wild-type mice. wiley.com Further investigation involved the direct intrahippocampal injection of 7β-OHC into mice, which led to the activation of astrocytes and microglial cells and increased levels of pro-inflammatory cytokines, demonstrating its direct role in inducing neuroinflammation. wiley.comresearchgate.net Methods have been developed and validated for the simultaneous quantification of multiple oxysterols in mouse plasma, cerebral cortices, and livers, highlighting the compound's systemic and organ-specific distribution. nih.gov Additionally, the enzymatic conversion of 7-ketocholesterol (B24107) to 7β-OHC by 11β-hydroxysteroid dehydrogenase type 1 has been studied in rat liver microsomes. ern-ithaca.euresearchgate.net

Plasma: Plasma is a readily accessible matrix for biomarker discovery and clinical research. Elevated plasma levels of 7β-OHC have been identified as a potential biomarker for conditions associated with oxidative stress. Research has shown significantly higher concentrations of 7β-OHC in Lithuanian men, a population with a high risk for cardiovascular disease, compared to Swedish men (12 ± 5 ng/mL vs. 9 ± 8 ng/mL). ahajournals.org In another study, high preoperative plasma concentrations of 7β-OHC were associated with initial poor graft function in liver transplant recipients. nih.gov Patients with cirrhosis who subsequently developed poor graft function had a mean plasma 7β-OHC concentration of 30.63 ± 26.42 ng/mL, compared to 11.57 ± 15.76 ng/mL in those with good graft function. nih.gov Furthermore, oxysterols like 7β-OHC are analyzed in plasma to study their link to neurodegenerative disorders such as Smith-Lemli-Opitz syndrome. ern-ithaca.eu

The following table summarizes research findings regarding the quantification of this compound in various biological matrices.

| Biological Matrix | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Human Cell Cultures (U937, HepG2) | Cytotoxicity and Cell Death Mechanisms | 7β-OHC induced apoptosis in U937 cells and necrosis in HepG2 cells. A decrease in glutathione was observed only in the apoptotic U937 cells. | nih.gov |

| Animal Tissues (Mouse Hippocampus) | Alzheimer's Disease Pathogenesis | Intrahippocampal injection of 7β-OHC induced neuroinflammation, including glial cell activation and increased pro-inflammatory cytokines. | wiley.comresearchgate.net |

| Animal Tissues (Rat Liver Microsomes) | Oxysterol Metabolism | Demonstrated the enzymatic conversion of 7-ketocholesterol to 7β-OHC. | ern-ithaca.euresearchgate.net |

| Human Plasma | Cardiovascular Disease Risk | Higher plasma 7β-OHC levels were found in a high-risk population for cardiovascular disease (12 ± 5 ng/mL) compared to a low-risk group (9 ± 8 ng/mL). | ahajournals.orgsigmaaldrich.com |

| Human Plasma | Liver Transplantation Outcome | Preoperative 7β-OHC levels were significantly higher in patients who developed initial poor graft function (30.63 ± 26.42 ng/mL) versus those with good function (11.57 ± 15.76 ng/mL). | nih.gov |

| Animal Hair and Serum (3xTg-AD Mice) | Alzheimer's Disease Biomarkers | Serum levels of 7β-OHC increased with aging. Hair levels of 7β-OHC were elevated in AD patients and correlated with clinical severity. | wiley.comresearchgate.net |

Method Validation for Reproducibility and Sensitivity in Research Settings

For 7β-OHC quantification methods to be reliable in research, they must undergo rigorous validation. This process ensures that the analytical method is both reproducible and sensitive enough to detect biologically relevant concentrations. Key validation parameters include precision (reproducibility), accuracy, recovery, and the lower limit of quantification (sensitivity).

Reproducibility: Reproducibility is typically assessed by determining the precision of the method, which is expressed as the coefficient of variation (CV%). This is evaluated through intra-assay precision (within the same analytical run) and inter-assay precision (between different runs). For a human HSD11B1 ELISA kit, which can be involved in 7β-OHC metabolism, the mean intra-assay CV was less than 4.2% and the mean inter-assay CV was less than 7.5%. avivasysbio.com Another method for quantifying oxysterols in rat liver microsomes reported variances between sample preparations from 1.8% to 12.7% and between measurements from 2.9% to 11.9%. researchgate.net These values generally fall within the acceptable limits for bioanalytical methods, which often require CVs to be less than 15%. nih.gov

Sensitivity: The sensitivity of a method is its ability to reliably detect and quantify low concentrations of the analyte. This is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). For the analysis of oxysterols, including 7β-OHC, in human plasma, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve high sensitivity, often in the ng/mL range for plasma samples, which corresponds to picogram levels on-column. nih.gov One validated LC-MS/MS method for a related oxysterol, 7α-hydroxycholesterol, reported an LLOQ of 1.6 ng/mL. nih.gov Another method for sterol analysis in fish cell cultures reported detection limits in the low ng/mL range. researchgate.net The high sensitivity of these methods is crucial, as oxysterols are often present in low concentrations in biological samples. ahajournals.org

Method validation also includes assessing the recovery of the analyte during sample preparation. A study quantifying oxysterols from rat liver microsomes reported recoveries ranging from 86.7% to 107.3%. researchgate.net Another method analyzing oxysterols in plasma reported a high percentage recovery for 7β-OHC (68.2%) after a single freeze-thaw cycle. core.ac.uk

The table below provides a summary of validation parameters for analytical methods used in the quantification of this compound and related compounds.

| Method/Analyte | Parameter | Result | Reference |

|---|---|---|---|

| Oxysterols in Rat Liver Microsomes | Reproducibility (Variance between preparations) | 1.8% to 12.7% | researchgate.net |

| Oxysterols in Rat Liver Microsomes | Reproducibility (Variance between measurements) | 2.9% to 11.9% | researchgate.net |

| Oxysterols in Rat Liver Microsomes | Recovery | 86.7% to 107.3% | researchgate.net |

| Human HSD11B1 ELISA Kit | Reproducibility (Intra-assay CV%) | < 4.2% | avivasysbio.com |

| Human HSD11B1 ELISA Kit | Reproducibility (Inter-assay CV%) | < 7.5% | avivasysbio.com |

| 7α-OH cholesterol in Minipig Liver Microsomes (LC-MS/MS) | Sensitivity (LLOQ) | 1.6 ng/mL | nih.gov |

| Oxysterols in Human Plasma | Recovery (after 1 freeze-thaw cycle) | 68.2% for 7β-OHC | core.ac.uk |

Future Research Directions and Emerging Avenues for 7beta Hydroxycholestanol Studies

Identification of Novel Molecular Targets and Binding Partners

A critical area for future investigation is the identification of novel molecular targets and binding partners of 7beta-hydroxycholestanol. While some interactions are known, a complete picture of its binding landscape is far from complete.

Recent studies have implicated oxysterols as ligands for nuclear receptors and G protein-coupled receptors (GPCRs). wikipathways.org For instance, certain oxysterols act as ligands for Liver X Receptors (LXRs) and Retinoid-related Orphan Receptors (RORs). nih.gov Specifically, 7-substituted oxysterols have been shown to bind to the ligand-binding domains of RORα and RORγ. nih.gov Furthermore, the cilia-enriched oxysterol 7β,27-dihydroxycholesterol (a derivative of this compound) has been found to bind to the Polycystin-2 (PC-2) subunit of the polycystin complex, suggesting a potential role in channel activation. biorxiv.org

Future research should employ advanced techniques to systematically screen for and validate new binding partners. This could involve:

Affinity-based proteomics: Utilizing tagged this compound molecules to pull down interacting proteins from cell lysates.

Computational docking studies: Predicting potential binding sites on various proteins, which can then be experimentally validated.

High-throughput screening assays: To identify receptors or enzymes whose activity is modulated by this compound.

Uncovering these novel interactions will be instrumental in elucidating the full spectrum of signaling pathways and cellular processes regulated by this oxysterol.

Elucidation of Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are crucial for regulating protein function, and investigating how this compound influences these modifications is a promising research avenue. rockland.comcellsignal.com PTMs such as phosphorylation, ubiquitination, acetylation, and glycosylation can dramatically alter a protein's activity, stability, and localization. nih.govambiopharm.com

While research on PTMs of enzymes in the cholesterol synthesis pathway is ongoing, the specific impact of this compound on these modifications is not well understood. nih.gov Future studies should focus on:

Mapping PTM changes: Using mass spectrometry-based proteomics to identify changes in the PTM landscape of cells treated with this compound.

Functional characterization: Investigating how these PTM changes affect the activity of key enzymes and signaling proteins. For example, phosphorylation is known to regulate enzymes like HMG-CoA reductase. nih.gov

Identifying the enzymatic machinery: Determining the kinases, phosphatases, ubiquitin ligases, and other enzymes whose activities are altered by this compound, leading to changes in PTMs.

Understanding the interplay between this compound and PTMs will provide deeper insights into its mechanisms of action.

Development of Advanced In Vitro and In Vivo Model Systems for Mechanistic Research

To further dissect the biological functions of this compound, the development and utilization of sophisticated model systems are essential.

In Vitro Models:

Current in vitro research has utilized various cell models, including those of the vascular wall, eye, brain, and digestive tract, to study the cytotoxic effects of this compound. nih.govresearchgate.net For instance, human retinal pigment epithelial cells (ARPE-19) and human colon cancer cells (Caco-2) have been used to demonstrate its ability to induce apoptosis. researchgate.netfrontiersin.org

Future advancements should include:

Organ-on-a-chip technology: These microfluidic devices can create more physiologically relevant models of human tissues and organs, allowing for a more accurate assessment of this compound's effects. nih.gov

3D cell cultures and organoids: These models better recapitulate the complex cellular interactions and architecture of tissues compared to traditional 2D cell cultures.

In Vivo Models:

Animal models, primarily mice, rats, and rabbits, have been instrumental in evaluating the metabolism and toxicity of this compound. nih.gov For example, studies using Wistar rats have investigated the in vivo antitumor effects of a modified form of this compound on glioblastoma. iiarjournals.orgresearchgate.net More recently, intracranial injection of this compound in mice has been shown to induce neuroinflammation and cognitive deficits, linking it to Alzheimer's disease pathology. wiley.com

Future in vivo research should focus on:

Genetically engineered models: Developing knockout or transgenic models with altered this compound metabolism to precisely define its physiological roles.

Disease-specific models: Utilizing animal models that accurately reflect human diseases where this compound is implicated, such as atherosclerosis and neurodegenerative disorders.

These advanced models will be crucial for bridging the gap between in vitro findings and human physiology.

Integration of Systems Biology and Omics Approaches to Map Metabolic Networks

A systems-level understanding of this compound's role in cellular metabolism is a key future direction. Integrating various "omics" technologies will be essential for mapping the complex metabolic networks it influences. frontiersin.org

Omics approaches to be integrated include:

Genomics: Identifying genetic variations that influence this compound metabolism and its effects.

Transcriptomics: Analyzing changes in gene expression in response to this compound to understand the downstream signaling pathways.

Proteomics: Quantifying changes in the proteome to identify proteins and pathways directly or indirectly affected by this compound. nih.gov

Metabolomics: Profiling the broader metabolic changes induced by this compound to understand its impact on cellular biochemistry.

By integrating these multi-omics datasets, researchers can construct comprehensive network models of this compound's interactions and metabolic consequences. This will help to identify key nodes and pathways that are critical for its biological effects and may represent novel therapeutic targets.

Exploration of Therapeutic Strategies Targeting this compound Metabolism (pre-clinical)

The cytotoxic and pro-inflammatory properties of this compound suggest that targeting its metabolism could be a viable therapeutic strategy for certain diseases. medchemexpress.comtargetmol.com Pre-clinical research in this area is a critical next step.

Promising pre-clinical therapeutic avenues include:

Modulation of enzymatic activity: Developing small molecule inhibitors or activators of enzymes involved in the synthesis and degradation of this compound. For example, 11beta-hydroxysteroid dehydrogenase type 1 has been identified as a 7beta-hydroxycholesterol (B24108) dehydrogenase. wikipathways.org

Antioxidant interventions: Given that this compound is a potent inducer of oxidative stress, exploring the therapeutic potential of antioxidants to counteract its toxic effects is warranted. researchgate.net

Development of modified analogs: Synthesizing and testing analogs of this compound with improved therapeutic properties. For instance, blocking the C-3-OH group of 7beta-hydroxycholesterol has been shown to enhance its antitumor activity in a rat glioblastoma model. iiarjournals.orgresearchgate.net

These pre-clinical studies will be essential for evaluating the feasibility and efficacy of targeting this compound metabolism for the treatment of various diseases, including cancer and neurodegenerative disorders. researchgate.netwiley.com

Q & A

Q. What standard analytical methods are recommended for characterizing 7β-Hydroxycholestanol in biological samples?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm stereochemistry and hydroxyl group positioning. Compare chemical shifts with structurally related sterols (e.g., 7α-hydroxycholesterol) to resolve ambiguities .

- Mass Spectrometry (MS) : Employ high-resolution LC-MS/MS for quantification in complex matrices (e.g., plasma, tissues). Use deuterated internal standards to correct for matrix effects and ensure precision .

- Chromatographic Separation : Optimize reverse-phase HPLC with UV/ELSD detection for purity assessment. Validate retention times against certified reference materials .

Q. How should researchers design experiments to study 7β-Hydroxycholestanol’s role in cholesterol metabolism?

Methodological Answer:

- In Vitro Models : Use hepatocyte cell lines (e.g., HepG2) to assess enzymatic conversion pathways (e.g., via CYP7B1). Include controls with enzyme inhibitors (e.g., ketoconazole for CYP7B1 inhibition) to validate specificity .

- In Vivo Studies : Utilize knockout mouse models (e.g., Cyp7b1) to compare 7β-hydroxycholestanol levels in bile and serum. Pair with wild-type cohorts and standardize diets to minimize confounding variables .

- Data Normalization : Report concentrations relative to total cholesterol or protein content to enable cross-study comparisons .

Advanced Research Questions

Q. How can contradictory findings about 7β-Hydroxycholestanol’s pro-inflammatory effects be resolved?

Methodological Answer:

- Systematic Meta-Analysis : Aggregate data from studies using PRISMA guidelines. Stratify results by experimental models (e.g., primary macrophages vs. immortalized cell lines) and dosage ranges to identify context-dependent effects .

- Mechanistic Validation : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., NF-κB, IL-6). Cross-validate with siRNA knockdown experiments to confirm pathway involvement .

- Dose-Response Curves : Establish EC₅₀ values for inflammatory markers (e.g., TNF-α) to differentiate physiological vs. supraphysiological effects .

Q. What strategies ensure reproducibility in synthesizing and purifying 7β-Hydroxycholestanol for research?

Methodological Answer:

- Stereochemical Control : Use chiral catalysts (e.g., Sharpless epoxidation) during synthesis to ensure β-hydroxyl configuration. Validate intermediates via X-ray crystallography .

- Purity Thresholds : Adhere to IUPAC guidelines for compound characterization: ≥95% purity by HPLC, with residual solvents quantified via GC-MS .

- Interlaboratory Validation : Share batches with independent labs for NMR and MS cross-verification. Publish detailed synthetic protocols in supplementary materials .

Q. How can multi-omics approaches elucidate 7β-Hydroxycholestanol’s interactions with lipid rafts?

Methodological Answer:

- Lipidomics : Perform shotgun lipidomics to map 7β-hydroxycholestanol distribution in membrane subdomains. Use Laurdan fluorescence to assess membrane fluidity changes .

- Proteomics : Conduct co-immunoprecipitation (Co-IP) followed by LC-MS/MS to identify binding partners (e.g., scavenger receptors). Validate with surface plasmon resonance (SPR) for affinity measurements .

- Computational Modeling : Apply molecular dynamics simulations (e.g., GROMACS) to predict sterol orientation in bilayers. Compare with experimental data from neutron scattering .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.